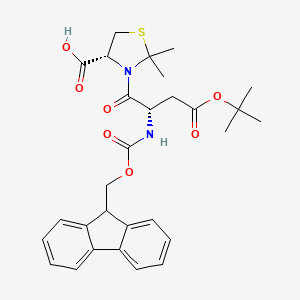
7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
Descripción general
Descripción
7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one is a compound belonging to the class of diarylheptanoids, which are characterized by two aromatic rings connected by a seven-carbon chain. This compound is known for its presence in various natural sources and its potential biological activities. It is often studied for its antioxidant, anti-inflammatory, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one typically involves the condensation of appropriate aromatic aldehydes with phenylacetones. One common method is the Claisen-Schmidt condensation, where 4-hydroxybenzaldehyde reacts with 1-phenyl-3-butanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hepten chain can be reduced to form a saturated compound.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 7-(4-oxophenyl)-1-phenyl-4-hepten-3-one.
Reduction: Formation of 7-(4-hydroxyphenyl)-1-phenylheptan-3-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Studied for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Used in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: It can induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Curcumin: Another diarylheptanoid with similar antioxidant and anti-inflammatory properties.
Bisphenol A: A compound with two phenol groups, used in the production of plastics but with different biological activities.
Resveratrol: A polyphenolic compound with antioxidant properties, found in grapes and red wine.
Uniqueness
7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one is unique due to its specific structure, which allows it to interact with various biological targets effectively. Its combination of hydroxyl and phenyl groups contributes to its potent bioactivity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(E)-7-(4-hydroxyphenyl)-1-phenylhept-4-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c20-18(13-10-16-6-2-1-3-7-16)9-5-4-8-17-11-14-19(21)15-12-17/h1-3,5-7,9,11-12,14-15,21H,4,8,10,13H2/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCHZECKYCDVSA-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C=CCCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)/C=C/CCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235744 | |
| Record name | (4E)-7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100667-52-5 | |
| Record name | (4E)-7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100667-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4E)-7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033295 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B7947245.png)

![2-[4-(hydroxymethyl)phenoxy]-N-(2-methoxyethyl)acetamide;methane](/img/structure/B7947256.png)




![(3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol](/img/structure/B7947292.png)

![2-hydroxy-2-oxoacetate;hydroxy-[(1S)-1-phenylethyl]azanium](/img/structure/B7947297.png)



